Home > Products > Screening Compounds P32097 > cyclo(L-tyrosyl-L-phenylalanyl)
cyclo(L-tyrosyl-L-phenylalanyl) -

cyclo(L-tyrosyl-L-phenylalanyl)

Catalog Number: EVT-1583485
CAS Number:
Molecular Formula: C18H18N2O3
Molecular Weight: 310.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cyclo(L-tyrosyl-L-phenylalanyl) is a member of the class of 2,5-diketopiperazines that is piperazine-2,5-dione in which one hydrogen at position 3 and one hydrogen at position 6 are replaced by benzyl and 4-hydroxybenzyl groups (the 3S,6S-diastereomer).
Overview

Cyclo(L-tyrosyl-L-phenylalanyl) is a cyclic dipeptide classified under the group of 2,5-diketopiperazines. This compound is characterized by its unique structure, which consists of two amino acid residues: L-tyrosine and L-phenylalanine. The cyclic nature of this dipeptide contributes to its stability and potential biological activity, making it a subject of interest in various scientific fields, including medicinal chemistry and biochemistry.

Source

Cyclo(L-tyrosyl-L-phenylalanyl) can be synthesized through various methods, including solid-phase peptide synthesis and solution-phase techniques. It is not commonly found in nature but can be derived from the biosynthesis pathways of certain microorganisms that produce cyclic peptides.

Classification

This compound falls into the category of cyclic peptides, specifically diketopiperazines, which are known for their diverse biological activities, including antimicrobial and anticancer properties. Cyclo(L-tyrosyl-L-phenylalanyl) is particularly notable for its potential interactions with biological targets due to its structural characteristics.

Synthesis Analysis

Methods

The synthesis of cyclo(L-tyrosyl-L-phenylalanyl) can be achieved through several techniques:

  1. Solid-Phase Peptide Synthesis: This method involves the stepwise assembly of amino acids on a solid support, followed by cyclization to form the cyclic structure.
  2. Solution-Phase Synthesis: In this approach, the amino acids are combined in a solution, and cyclization occurs either spontaneously or through the application of specific reagents that promote ring formation.

Technical Details

The synthesis typically employs protecting groups to prevent unwanted reactions during the coupling of amino acids. After synthesis, purification methods such as high-performance liquid chromatography (HPLC) are used to isolate the desired cyclic dipeptide from by-products and unreacted starting materials.

Molecular Structure Analysis

Structure

Cyclo(L-tyrosyl-L-phenylalanyl) has a molecular formula of C18H18N2O3. Its structure features a cyclic arrangement of the two amino acids, with a diketopiperazine backbone that contributes to its stability and rigidity.

Data

The compound's molecular weight is approximately 302.35 g/mol. Structural elucidation can be performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which provide insights into its conformational properties and purity.

Chemical Reactions Analysis

Reactions

Cyclo(L-tyrosyl-L-phenylalanyl) can participate in various chemical reactions typical for cyclic peptides, including:

  1. Hydrolysis: Under acidic or basic conditions, the cyclic structure can undergo hydrolysis, leading to the formation of free amino acids.
  2. Ligand Binding: The compound may interact with biological receptors or enzymes, influencing various biochemical pathways.

Technical Details

The reaction kinetics and mechanisms can be studied using spectroscopic methods to monitor changes in concentration over time. Additionally, computational modeling can provide insights into the energetics and pathways of these reactions.

Mechanism of Action

Process

The mechanism of action for cyclo(L-tyrosyl-L-phenylalanyl) involves its interaction with specific biological targets such as enzymes or receptors. These interactions can modulate signaling pathways or enzymatic activities.

Data

Research indicates that similar cyclic dipeptides can act as inhibitors or modulators within metabolic pathways. For example, studies on related compounds have shown binding affinities in the nanomolar range for certain targets, suggesting that cyclo(L-tyrosyl-L-phenylalanyl) may exhibit comparable potency.

Physical and Chemical Properties Analysis

Physical Properties

Cyclo(L-tyrosyl-L-phenylalanyl) is typically a white to off-white powder at room temperature. Its solubility varies depending on the solvent used, with better solubility in polar solvents due to its amino acid composition.

Chemical Properties

The compound is stable under standard laboratory conditions but may degrade upon exposure to extreme pH or temperature conditions. Its reactivity profile includes potential interactions with nucleophiles due to the presence of carbonyl groups in its diketopiperazine structure.

Applications

Scientific Uses

Cyclo(L-tyrosyl-L-phenylalanyl) has potential applications in:

  1. Drug Development: Its structural features make it a candidate for designing new therapeutic agents targeting specific diseases.
  2. Biochemical Research: It can serve as a tool compound for studying peptide interactions and mechanisms within biological systems.
  3. Material Science: Due to its self-assembly properties, it may be explored for developing new materials with unique mechanical or electronic properties.
Structural Classification and Biosynthetic Pathways

Cyclic Dipeptide Taxonomy: 2,5-Diketopiperazine Derivatives

Cyclo(L-tyrosyl-L-phenylalanyl) belongs to the 2,5-diketopiperazine (DKP) class of cyclic dipeptides, characterized by a six-membered piperazine ring formed by peptide bonding between two α-amino acids, followed by dehydration cyclization. The DKP core structure features carbonyl groups at positions 2 and 5 of the piperazine ring [2]. According to ChEBI classification (CHEBI:71611), this compound is specifically defined as "piperazine-2,5-dione in which one hydrogen at position 3 is replaced by a 4-hydroxybenzyl group and one hydrogen at position 6 is replaced by a benzyl group" [2]. This molecular architecture places it within the broader category of aromatic diketopiperazines due to the presence of tyrosine's phenolic and phenylalanine's phenyl aromatic side chains.

The structural rigidity conferred by the DKP ring significantly influences its biochemical behavior. Unlike linear dipeptides, the constrained conformation of DKPs enhances receptor binding specificity and metabolic stability. The compound's IUPAC name, cyclo(L-tyrosyl-L-phenylalanyl), explicitly denotes the L-configuration of both constituent amino acids and their cyclic linkage. X-ray crystallographic analyses of related cyclic dipeptides reveal that the diketopiperazine ring typically adopts a planar or near-planar conformation, with aromatic side chains oriented perpendicularly to the DKP plane, facilitating π-stacking interactions in biological environments [7].

Table 1: Key Structural Features of cyclo(L-Tyrosyl-L-Phenylalanyl)

Structural ElementChemical DescriptionFunctional Significance
Diketopiperazine core6-membered piperazine-2,5-dione ringProvides conformational rigidity and metabolic stability
Aromatic side chains4-Hydroxybenzyl (Tyr) and benzyl (Phe) groupsEnables hydrophobic interactions and π-stacking
StereochemistryL-configuration at both chiral centersDetermines bioactivity and receptor binding specificity
Hydrogen bond donors/acceptorsTwo carbonyl oxygen atoms, one phenolic OH, one secondary amineFacilitates molecular recognition in enzyme active sites

Stereochemical Configuration and Diastereomer-Specific Bioactivity

The absolute configuration of cyclo(L-tyrosyl-L-phenylalanyl) is designated as 3S,6S, indicating the stereochemistry at the two chiral centers derived from L-tyrosine and L-phenylalanine. This specific diastereomer exhibits distinct biological activities compared to its stereoisomers (3R,6S; 3S,6R; 3R,6R), demonstrating the critical importance of stereochemistry in molecular recognition. Research on Mycobacterium tuberculosis CYP121 binding reveals that the 3S,6S configuration is essential for high-affinity interaction with the enzyme's active site [3] [7].

Modifications to the aromatic side chains produce stereochemically defined analogues with enhanced bioactivity. Iodination at the para-position of one or both tyrosine rings generates derivatives that bind CYP121 with sub-μM affinity (e.g., 0.045 min⁻¹ inactivation rate for mono-iodinated analogue). These analogues induce a complete shift to the high-spin state of the heme FeIII in CYP121, a phenomenon not observed in non-iodinated or D-configured counterparts [3] [5]. The molecular basis for this stereospecificity was elucidated through X-ray crystallography, showing that the L-tyrosyl side chain must adopt a specific orientation to form hydrogen bonds with residues Asn85 and Arg386 in the CYP121 binding pocket [7].

Furthermore, acetylene-substituted derivatives designed as mechanism-based inhibitors show irreversible binding only when maintaining the 3S,6S configuration. These compounds (e.g., acetylene at one or both para-positions) exhibit mechanism-based inhibition kinetics (Kᵢ = 145–236 μM; kᵢₙₐcₜ = 0.015–0.045 min⁻¹), covalently modifying the CYP121 apoprotein without heme destruction. The stereochemical constraints prevent analogous inhibition by diastereomers, underscoring the enzyme's geometric selectivity [5].

Biosynthetic Origins in Microbial Cyclic Peptide Pathways

Cyclo(L-tyrosyl-L-phenylalanyl) originates primarily through non-ribosomal peptide synthesis (NRPS) pathways in microorganisms. The biosynthetic route begins with the formation of its aromatic amino acid precursors via the shikimate pathway, which converts erythrose-4-phosphate (E4P) and phosphoenolpyruvate (PEP) into chorismate [4] [6]. In bacteria such as Escherichia coli, chorismate undergoes rearrangement by chorismate mutase to form prephenate, which is subsequently converted to L-tyrosine and L-phenylalanine through dedicated branch pathways [4] [10].

Key enzymatic steps in precursor biosynthesis involve:

  • Feedback-resistant DAHP synthase (AroG*) – Catalyzes the condensation of E4P and PEP to 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP), engineered to overcome L-tyrosine inhibition [6].
  • Transketolase (TktA) – Enhances erythrose-4-phosphate supply, increasing carbon flux toward aromatic compounds [6].
  • Chorismate mutase/prephenate dehydrogenase (TyrA) – Converts chorismate to 4-hydroxyphenylpyruvate en route to L-tyrosine [4].

Following amino acid biosynthesis, cyclodipeptide synthases (CDPSs) such as Rv2275 in Mycobacterium tuberculosis catalyze the ATP-independent formation of the diketopiperazine backbone using aminoacyl-tRNAs as substrates [2] [7]. This enzyme exhibits broad substrate specificity but shows preference for aromatic aminoacyl-tRNAs, explaining the prevalence of cyclo(L-Tyr-L-Phe) among its products. The cyclization reaction proceeds through a ping-pong mechanism where the enzyme forms an aminoacyl-enzyme intermediate before peptide bond formation and release of the cyclic dipeptide [7].

Table 2: Metabolic Engineering Strategies for Optimizing Precursor Supply

Engineering TargetGenetic ModificationEffect on Pathway FluxReference
Feedback inhibitionExpression of AroGfbr (D146N mutant)Increases DAHP synthesis by 3.5-fold, overcoming Tyr inhibition [6]
Precursor supplyOverexpression of TktA and PpsABoosts E4P and PEP availability, increasing Tyr titer to >2 g/L [6]
Competitive pathwaysKnockout of pheA and tyrRRedirects carbon flux from Phe/Trp branches toward Tyr [4]
Shikimate bottleneckReplacement of YdiB with AroEReduces quinate byproduct, increases shikimate 5-fold [6]
Codon optimizationRare codon replacement in AroB (aroBop)Enhances dehydroquinate synthase expression, improving chorismate yield [6]

Post-synthetic modifications may occur through cytochrome P450 enzymes like CYP121, which specifically transforms cyclo(L-Tyr-L-Tyr) but not cyclo(L-Tyr-L-Phe), indicating enzyme-level discrimination between similar DKPs [7]. This high substrate specificity arises from precise molecular recognition: CYP121 requires cyclodipeptides with conserved DKP rings bearing two L-configured aryl side chains, and minor modifications (e.g., tyrosine O-methylation or phenylalanine β-carbon methylation) drastically reduce binding affinity and catalytic conversion [7]. The evolutionary conservation of this pathway in Mycobacterium tuberculosis underscores its physiological importance, though the exact role of cyclo(L-tyrosyl-L-phenylalanyl) in mycobacterial metabolism remains under investigation.

Table 3: Biosynthetic Classification of Cyclic Dipeptides

Biosynthetic RouteKey EnzymesSubstrate SpecificityRepresentative Products
Non-ribosomal peptide synthetases (NRPS)Large multimodular enzymes with adenylation, thiolation, condensation domainsBroad, determined by adenylation domain specificityCyclosporine, gramicidin S
Cyclodipeptide synthases (CDPS)tRNA-dependent enzymes of the Rv2275 familyPrefers aromatic and hydrophobic aminoacyl-tRNAscyclo(L-Tyr-L-Phe), cyclo(L-Trp-L-Trp)
Post-ribosomal cyclasesEnzymes catalyzing cyclization of ribosomally synthesized peptidesRequires specific recognition sequencesTheonellamide, cyclotides

Properties

Product Name

cyclo(L-tyrosyl-L-phenylalanyl)

IUPAC Name

(3S,6S)-3-benzyl-6-[(4-hydroxyphenyl)methyl]piperazine-2,5-dione

Molecular Formula

C18H18N2O3

Molecular Weight

310.3 g/mol

InChI

InChI=1S/C18H18N2O3/c21-14-8-6-13(7-9-14)11-16-18(23)19-15(17(22)20-16)10-12-4-2-1-3-5-12/h1-9,15-16,21H,10-11H2,(H,19,23)(H,20,22)/t15-,16-/m0/s1

InChI Key

GRWVBLRIPRGGPD-HOTGVXAUSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2C(=O)NC(C(=O)N2)CC3=CC=C(C=C3)O

Isomeric SMILES

C1=CC=C(C=C1)C[C@H]2C(=O)N[C@H](C(=O)N2)CC3=CC=C(C=C3)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.